REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[C:4](=C)[CH2:5][C:6]2=[O:9].[O:12]=[O+][O-].CSC>CO>[CH3:11][C:2]1([CH3:1])[CH:3]2[CH2:8][CH:7]1[C:6](=[O:9])[CH2:5][C:4]2=[O:12]
|
Name
|
6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CC1(C2C(CC(C1C2)=O)=C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Type
|
CUSTOM
|
Details
|
was stirred overnight, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with oxygen (5 minutes)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
followed by nitrogen (10 minutes) at −78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
came up to room temperature
|
Type
|
CUSTOM
|
Details
|
Methanol was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (300 mL) and water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two additional portions of ethyl acetate (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |